N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide
Overview
Description
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, otherwise known as 5-ACF, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the production of the nucleotide thymidine, which is essential for DNA replication and repair. 5-ACF has been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Crystal Structures and Molecular Conformations
Research on N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide includes studies on its crystal structures and molecular conformations. Suchetan et al. (2016) analyzed the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which have a similar chemical structure to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, revealing insights into the molecular conformation and interactions between aromatic rings (Suchetan et al., 2016).
Radiosynthesis and Receptor Affinity
The compound has also been studied in the context of radiobromination for receptor imaging. Terrière et al. (1997) explored the radiosynthesis of a ligand with structural similarities to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide, highlighting its potential in positron emission tomography (PET) imaging due to its high affinity for certain receptors (Terrière et al., 1997).
Quantum Chemical Studies
Quantum chemical studies have been conducted on compounds structurally related to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide. Satheeshkumar et al. (2017) synthesized and analyzed compounds similar in structure, providing valuable information on molecular geometry and chemical reactivity through computational methods (Satheeshkumar et al., 2017).
Fluorescent Detection and Sensing Properties
The chemical's structural relatives have been used in the development of fluorescent probes. Xu et al. (2014) created fluorescent probes using 2-aminobenzamide structural isomers for metal ion detection, demonstrating the utility of these compounds in sensing applications (Xu et al., 2014).
Antimicrobial Applications
Compounds with structural similarities to N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide have been synthesized with potential antimicrobial applications. Desai et al. (2013) synthesized fluorobenzamides and tested their antimicrobial effectiveness, highlighting their potential in combating bacterial and fungal infections (Desai et al., 2013).
properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-6-5-10(16)7-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDJRUXWNBGJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-chlorophenyl)-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.